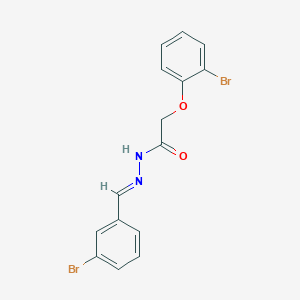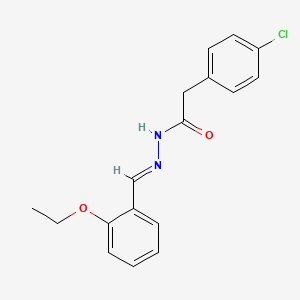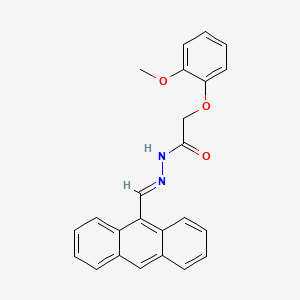
1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime
Vue d'ensemble
Description
1-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)acetone oxime, commonly known as TTA oxime, is a chemical compound that has been widely used in scientific research for its unique properties. TTA oxime is a chelating agent that binds to metal ions, making it useful in various fields of science, including chemistry, biology, and medicine.
Mécanisme D'action
TTA oxime binds to metal ions, such as copper, iron, and zinc, forming stable metal complexes. The binding of TTA oxime to metal ions can affect the biochemical and physiological properties of the metal ions, such as their redox potential, reactivity, and solubility. The binding of TTA oxime to metal ions can also affect the function of metal-dependent enzymes and proteins, such as cytochrome c oxidase, which is involved in cellular respiration.
Biochemical and Physiological Effects:
The binding of TTA oxime to metal ions can have various biochemical and physiological effects, depending on the metal ion and the biological system. In cells, the binding of TTA oxime to metal ions can affect metal ion homeostasis, metal toxicity, and metal-dependent enzyme activity. In animal models, the administration of TTA oxime can affect various physiological processes, such as oxidative stress, inflammation, and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
TTA oxime has several advantages for lab experiments, including its ability to chelate metal ions, its stability, and its low toxicity. TTA oxime can be used in various experimental systems, including cells, animals, and in vitro assays. However, TTA oxime also has some limitations, including its specificity for certain metal ions, its potential for off-target effects, and its potential for interfering with metal-dependent processes.
Orientations Futures
TTA oxime has several potential future directions for scientific research, including its use as a therapeutic agent for various diseases, its use as a tool to study metal ion homeostasis and toxicity in cells, and its use as a ligand for metal complexation reactions. Further research is needed to explore the full potential of TTA oxime in various fields of science, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
TTA oxime has been widely used in scientific research for its ability to chelate metal ions, such as copper, iron, and zinc. TTA oxime has been used in various fields of science, including chemistry, biology, and medicine. In chemistry, TTA oxime has been used as a ligand in metal complexation reactions, which can be used to synthesize novel metal complexes with unique properties. In biology, TTA oxime has been used as a tool to study metal ion homeostasis and metal toxicity in cells. In medicine, TTA oxime has been used as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
1-[(2E)-2-hydroxyiminopropyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2/c1-12(18-20)11-14-16(4)9-6-8-15(2,3)13(16)7-10-17(14,5)19/h13-14,19-20H,6-11H2,1-5H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZPTNMTFZKAOM-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1C2(CCCC(C2CCC1(C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1C2(CCCC(C2CCC1(C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859513.png)
![2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3859515.png)
![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B3859539.png)

![5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide](/img/structure/B3859546.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3859551.png)
![N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3859555.png)

![N'-[3-(benzyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B3859563.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3859573.png)
![N-(2-hydroxyphenyl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3859594.png)
![2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B3859599.png)

